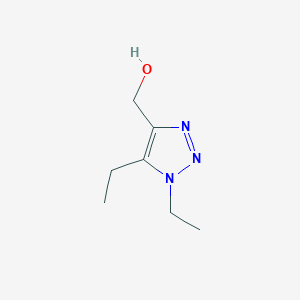

(diethyl-1H-1,2,3-triazol-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

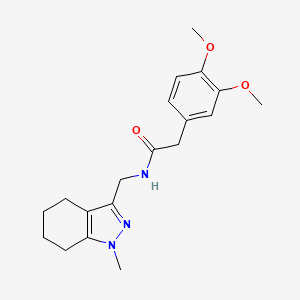

“(diethyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the CAS Number: 1267385-57-8 . It has a molecular weight of 155.2 . The IUPAC name for this compound is (1,5-diethyl-1H-1,2,3-triazol-4-yl)methanol .

Synthesis Analysis

The synthesis of triazole analogs can be accomplished using ethyl lactate as a starting material . This compound can undergo Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3O/c1-3-7-6(5-11)8-9-10(7)4-2/h11H,3-5H2,1-2H3 .Chemical Reactions Analysis

The compound can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The country of origin is UA .科学的研究の応用

- DETM derivatives exhibit promising biological activities. Researchers have synthesized various analogs and evaluated their potential as antiproliferative agents against cancer cells . These compounds could serve as leads for developing novel drugs.

- Some 1,2,4-triazole derivatives , closely related to 1,2,3-triazoles, have been investigated as agrochemicals. For instance, a synthesized compound (CGR3) acts as a root growth stimulant, influencing primary root length and endogenous hormone levels .

Drug Discovery and Medicinal Chemistry

Agrochemical Applications

作用機序

Target of Action

(Diethyl-1H-1,2,3-triazol-4-yl)methanol is a complex compound with potential biological activity. Similar compounds, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (diethyl-1H-1,2,3-triazol-4-yl)methanol may also interact with various biological targets.

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the function of the target, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (diethyl-1H-1,2,3-triazol-4-yl)methanol may affect a wide range of biochemical pathways and have downstream effects on various biological processes.

Pharmacokinetics

The presence of the triazole ring in the compound could potentially influence its pharmacokinetic properties, as triazole derivatives are known to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, suggesting that (diethyl-1h-1,2,3-triazol-4-yl)methanol may have a range of effects at the molecular and cellular level .

Safety and Hazards

将来の方向性

The 1H-1,2,3-triazole molecules play a vital role in pharmaceuticals and agrochemicals . They have a broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Recent literature studies demonstrated that 1H-1,2,3-triazole ring-containing heterocycles show superior carbonic anhydrase inhibitors . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II .

特性

IUPAC Name |

(1,5-diethyltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-3-7-6(5-11)8-9-10(7)4-2/h11H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGPOYPGKVAMLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1CC)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(diethyl-1H-1,2,3-triazol-4-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)

![N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520561.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2520567.png)

![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)

![N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520571.png)

![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)